Nicametate

Description

Structure

3D Structure

Properties

IUPAC Name |

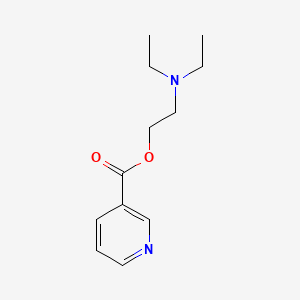

2-(diethylamino)ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWOCHRRAWHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048300 | |

| Record name | Nicametate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-52-3 | |

| Record name | Nicametate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicametate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicametate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicametate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICAMETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML4O3WYO2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nicametate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate, a peripheral vasodilator, has been utilized in the management of circulatory disorders. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as a prodrug and the subsequent effects of its metabolites. This compound undergoes hydrolysis to yield nicotinic acid and diethylaminoethanol, each contributing to the overall pharmacological profile through distinct pathways. This document provides a comprehensive overview of its vasodilatory, metabolic, and neurological effects, supported by available data and experimental methodologies.

Introduction

This compound is a conjugate of nicotinic acid (niacin) and diethylaminoethanol. Its primary therapeutic application lies in the treatment of peripheral and cerebral vascular disorders, where it aims to improve blood flow and tissue oxygenation. The core of this compound's mechanism resides in its biotransformation into its active metabolites, which then exert their respective physiological effects.

Pharmacokinetics: The Prodrug Concept

This compound is designed as a prodrug to allow for the controlled release and systemic availability of nicotinic acid and diethylaminoethanol.

Hydrolysis of this compound

Upon administration, this compound is hydrolyzed by esterases in the plasma and tissues, breaking the ester bond to release its constituent molecules.

-

Reaction: this compound + H₂O → Nicotinic Acid + Diethylaminoethanol

The kinetics of this hydrolysis, including the rate and half-life of the parent compound, are crucial for its therapeutic efficacy. While specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, the principle of ester hydrolysis is a well-established metabolic pathway.[1]

Table 1: Pharmacokinetic Properties of this compound and its Metabolites (Inferred)

| Parameter | This compound | Nicotinic Acid | Diethylaminoethanol |

| Absorption | Oral | Rapid | Rapid |

| Metabolism | Hydrolysis by plasma esterases | Hepatic | Hepatic |

| Half-life | Not specifically reported; dependent on hydrolysis rate. | Approx. 1 hour | Not specifically reported |

| Excretion | Metabolites excreted renally | Renal | Renal |

Note: Data for Nicotinic Acid and Diethylaminoethanol are based on studies of the individual compounds.

Experimental Protocol: In Vitro Hydrolysis Assay

To determine the hydrolysis rate of this compound, an in vitro experiment can be conducted.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare buffer solutions at physiological pH (7.4).

-

Incubation: Incubate a known concentration of this compound in human plasma or a purified esterase solution at 37°C.

-

Sampling: At various time points, collect aliquots of the reaction mixture.

-

Analysis: Quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of remaining this compound and the appearance of nicotinic acid and diethylaminoethanol.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and calculate the half-life of the prodrug under these conditions.

Vasodilatory Mechanism of Action: The Role of Nicotinic Acid

The primary vasodilatory effect of this compound is attributed to its metabolite, nicotinic acid.

GPR109A Receptor Activation

Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), which is expressed on adipocytes and immune cells, as well as on keratinocytes in the skin.[2][3][4]

Signaling Pathway

Activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to vasodilation.[5][6][7]

-

Receptor Binding: Nicotinic acid binds to the GPR109A receptor.

-

G-protein Activation: This binding activates an associated inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Prostaglandin Release: In certain cells, such as Langerhans cells and keratinocytes, GPR109A activation leads to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).

-

Vasodilation: These prostaglandins then act on receptors on vascular smooth muscle cells, causing relaxation and vasodilation. This is the mechanism largely responsible for the "flushing" side effect of niacin.[4] The direct vasodilatory effect on peripheral and cerebral vessels is also believed to involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[5][8][9]

Diagram 1: Nicotinic Acid-Mediated Vasodilation Pathway

Caption: Signaling cascade of nicotinic acid-induced vasodilation.

Quantitative Data

While a specific Ki value for nicotinic acid derived from this compound is not available, studies on niacin itself have characterized its high affinity for the GPR109A receptor.

Table 2: Receptor Binding and Functional Potency of Nicotinic Acid

| Parameter | Value | Method | Reference |

| Ki for GPR109A | Not directly reported, but high affinity is established. | Radioligand Binding Assay | [3][4] |

| EC₅₀ for GPR109A activation | ~100-300 nM | [³⁵S]GTPγS binding assay | [2][10] |

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.[2]

-

Cell Culture and Membrane Preparation: Culture cells expressing the human GPR109A receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membranes through homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of unlabeled nicotinic acid.

-

Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled nicotinic acid. Determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Enhancement of Cellular Respiration

The nicotinic acid moiety of this compound can be converted in the body to nicotinamide, a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).

Role of NAD⁺ in the Electron Transport Chain

NAD⁺ is a critical component of cellular respiration, acting as an electron carrier in the mitochondrial electron transport chain.[11][12]

-

Glycolysis and Krebs Cycle: During glycolysis and the Krebs cycle, NAD⁺ is reduced to NADH as it accepts electrons from the breakdown of glucose.

-

Electron Transport Chain: NADH donates these electrons to Complex I of the electron transport chain.

-

ATP Production: The flow of electrons through the chain drives the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that is used by ATP synthase to produce ATP.

By providing a substrate for NAD⁺ synthesis, this compound may enhance the capacity of the electron transport chain, leading to increased ATP production and improved cellular energy metabolism.[12][13][14]

Diagram 2: Role of this compound Metabolite in Cellular Respiration

Caption: Contribution of this compound to cellular energy production.

Neurological Effects: Cholinesterase Inhibition

The diethylaminoethanol moiety of this compound is suggested to have cholinergic properties, including the inhibition of cholinesterases.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase and butyrylcholinesterase are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels and prolonged action of acetylcholine in the synaptic cleft.

Table 3: Cholinesterase Inhibition Data (Hypothetical for Diethylaminoethanol)

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | Not specifically reported | Likely competitive or mixed |

| Butyrylcholinesterase (BChE) | Not specifically reported | Likely competitive or mixed |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory potency of diethylaminoethanol on AChE and BChE can be determined using a modified Ellman's method.[15][16][17][18]

-

Reagents: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), Ellman's reagent (DTNB), and various concentrations of diethylaminoethanol.

-

Assay Procedure: In a 96-well plate, pre-incubate the enzyme with different concentrations of the inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the substrate. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

-

Spectrophotometric Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of diethylaminoethanol. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Diagram 3: Workflow for Cholinesterase Inhibition Assay

Caption: Experimental workflow for determining cholinesterase IC₅₀.

Conclusion

The mechanism of action of this compound is multifaceted, stemming from its nature as a prodrug that delivers nicotinic acid and diethylaminoethanol. The vasodilatory effects are primarily mediated by nicotinic acid's activation of the GPR109A receptor, leading to prostaglandin release and likely influencing the nitric oxide pathway. The enhancement of cellular respiration is attributed to the role of the nicotinic acid metabolite as a precursor to NAD⁺, a vital coenzyme in the mitochondrial electron transport chain. Finally, the diethylaminoethanol component is believed to exert cholinergic effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. Further research is warranted to fully quantify the pharmacokinetic profile of this compound and the specific potencies of its metabolites in their respective pathways.

References

- 1. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Significant modulation of mitochondrial electron transport system by nicotine in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinamide pretreatment protects cardiomyocytes against hypoxia-induced cell death by improving mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Essential Role of the Mitochondrial Electron Transport Chain in Cell Proliferation Is to Enable Aspartate Synthesis [dspace.mit.edu]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 17. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 18. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Nicametate citrate chemical structure and properties

An In-depth Technical Guide to Nicametate Citrate: Chemical Structure, Properties, and Mechanism of Action

Executive Summary

This compound citrate (CAS: 1641-74-3) is a peripheral vasodilator agent recognized for its efficacy in improving microcirculation and cellular metabolism.[1][2] It is the citrate salt of this compound, which is the 2-(diethylamino)ethyl ester of nicotinic acid.[3][4] The compound's primary pharmacological actions are attributed to its in-vivo hydrolysis, yielding nicotinic acid, a known vasodilator, and diethylaminoethanol, a cholinergic agent.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and multifaceted mechanism of action, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound citrate is a salt composed of the active moiety, this compound, and citric acid in a 1:1 molar ratio.[5][6] This salt formation enhances the compound's stability and solubility. A monohydrate form has also been identified.[7]

Chemical Structure and Identifiers

The core structure consists of a pyridine ring from nicotinic acid, ester-linked to a diethylamino ethanol group, which is then ionically bonded to a citrate molecule. The compound is achiral.[8][9]

Table 1: Chemical Identifiers for this compound Citrate

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | 2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | [3][6] |

| CAS Number | 1641-74-3 | [3][5][8] |

| Molecular Formula | C₁₈H₂₆N₂O₉ | [3][5][6] |

| Molecular Weight | 414.41 g/mol | [5][6][8][10] |

| Canonical SMILES | CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | [3] |

| InChI Key | IABBAGAOMDWOCW-UHFFFAOYSA-N | [3][5][8] |

| Synonyms | Euclidan, Provasan, Soclidan, this compound dihydrogen citrate |[3][6][11] |

Physicochemical Data

The compound presents as a white crystalline powder and is soluble in water.[11][12] Detailed experimental data on properties like melting point are not consistently available in the literature; however, some predicted data for the base molecule exists.

Table 2: Physicochemical Properties of this compound Citrate

| Property | Value | Notes | Citation |

|---|---|---|---|

| Physical State | White crystalline powder | [11][12] | |

| Solubility | Soluble in water | [11] | |

| Boiling Point | 311.9°C at 760 mmHg | Predicted for this compound base | [12] |

| Flash Point | 142.4°C | Predicted for this compound base | [12] |

| Storage | Cool, dry, dark place. 0-4°C (short-term), -20°C (long-term) | |[5] |

Synthesis and Manufacturing

While industrial-scale synthesis protocols are proprietary, the synthesis of this compound citrate can be inferred from standard organic chemistry principles and generally involves a two-step process.

General Synthesis Protocol

-

Esterification: this compound base is first synthesized via the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol. This reaction is typically facilitated by a dehydrating or coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide like DCC, to drive the formation of the ester bond.[4]

-

Salt Formation: The purified this compound base is then neutralized with an equimolar amount of citric acid in a suitable solvent. The final this compound citrate salt is subsequently isolated through crystallization, followed by washing and drying.[3]

References

- 1. chimei.org.tw [chimei.org.tw]

- 2. 光田綜合醫院 [ktgh.com.tw]

- 3. Buy this compound citrate | 1641-74-3 [smolecule.com]

- 4. This compound Citrate [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | C18H26N2O9 | CID 92897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [precision.fda.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. This compound citrate - Safety Data Sheet [chemicalbook.com]

The Pharmacokinetics and Metabolism of Nicametate: A Technical Overview

Disclaimer: Publicly available in vivo pharmacokinetic and metabolic data for Nicametate is scarce. This guide synthesizes the available information, leveraging data on its primary metabolite, nicotinic acid, and fundamental principles of drug metabolism to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, the 2-(diethylamino)ethyl ester of nicotinic acid, is classified as a peripheral vasodilator. It is considered a prodrug that, upon administration, is anticipated to undergo hydrolysis to yield its active constituents: nicotinic acid (niacin) and 2-(diethylamino)ethanol. The therapeutic effects of this compound are primarily attributed to the vasodilatory properties of the released nicotinic acid. This document outlines the presumed metabolic fate of this compound and provides a summary of the known pharmacokinetic parameters of nicotinic acid.

Proposed Metabolism of this compound

The core metabolic transformation of this compound is the hydrolysis of its ester bond, a common metabolic pathway for ester-containing drugs. This reaction is likely catalyzed by various esterases present in the blood, liver, and other tissues.

Putative Metabolic Pathway

The hydrolysis of this compound yields nicotinic acid and 2-(diethylamino)ethanol. Nicotinic acid then enters its well-established metabolic pathways, which include conjugation with glycine to form nicotinuric acid or conversion to nicotinamide adenine dinucleotide (NAD). The subsequent metabolism of nicotinamide leads to various methylated products that are excreted in the urine.

Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Nicotinic Acid (Oral Administration)

| Parameter | Value | Species | Notes |

| Tmax (Time to Peak Plasma Concentration) | 30 - 60 minutes | Human | Rapidly absorbed following oral administration.[1] |

| t½ (Plasma Half-life) | ~ 1 hour | Human | For a 1g dose.[1] |

| Metabolism | Hepatic | Human | Metabolized via conjugation and conversion to nicotinamide.[1] |

| Excretion | Renal | Human | Excreted as unchanged drug and various metabolites.[1] |

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not published. However, a general methodology for a preclinical in vivo pharmacokinetic study in a rodent model can be outlined as follows.

General Protocol for an In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolites (nicotinic acid and 2-(diethylamino)ethanol) following oral administration to rats.

Materials:

-

This compound

-

Male Sprague-Dawley rats (250-300g)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dosing: Administer a single oral dose of this compound to a cohort of rats via gavage.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for concentrations of this compound, nicotinic acid, and 2-(diethylamino)ethanol using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.

Conclusion

This compound is a prodrug that is expected to be rapidly hydrolyzed in vivo to nicotinic acid and 2-(diethylamino)ethanol. While direct pharmacokinetic data on this compound is lacking, the well-characterized pharmacokinetics of nicotinic acid provide a basis for understanding its absorption, distribution, metabolism, and excretion profile following administration of the parent drug. Further in vivo studies are necessary to fully elucidate the complete pharmacokinetic and metabolic profile of this compound.

References

An In-Depth Technical Guide on the Historical Development and Initial Therapeutic Uses of Nicametate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and initial therapeutic applications of Nicametate. It details the compound's synthesis, mechanism of action, and early clinical investigations, with a focus on its use as a peripheral vasodilator in cerebrovascular disorders and intermittent claudication. This document consolidates available quantitative data, outlines experimental methodologies where accessible, and visually represents key biological pathways and processes to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl nicotinate, is a synthetic compound developed in the mid-20th century. It was primarily investigated for its vasodilatory properties, stemming from its nature as an ester of nicotinic acid (niacin) and 2-(diethylamino)ethanol. The rationale for its development was to leverage the well-known vasodilating effects of nicotinic acid while potentially modifying its pharmacokinetic profile and reducing some of its side effects. This guide delves into the foundational research that established this compound's place in therapeutics, exploring its chemical synthesis, pharmacological actions, and the initial clinical evidence that supported its use.

Historical Development

Synthesis

Reaction: Nicotinic Acid + 2-(Diethylamino)ethanol → this compound (2-(diethylamino)ethyl nicotinate)

General Laboratory-Scale Protocol: A common laboratory method for this type of esterification involves the following steps:

-

Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive derivative, such as an acyl chloride, to facilitate the reaction. This can be achieved by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂).

-

Esterification: The resulting nicotinoyl chloride is then reacted with 2-(diethylamino)ethanol. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Neutralization and Purification: The reaction mixture is then neutralized to remove any excess acid and the final product, this compound, is purified, often through distillation or recrystallization.

A patent for a method of producing nicotinic acid diethylamide (a related compound) involves the condensation of nicotinic acid with diethylamine in the presence of phosphorus oxychloride, highlighting a common industrial approach to forming such amide and ester linkages.[1]

Initial Patents

Specific patents for the initial synthesis of this compound from the early 1960s are not easily identifiable in contemporary databases. However, patents for the preparation of related nicotinic acid esters, such as ethyl nicotinate, exist and describe similar esterification processes. For instance, a patented method for preparing ethyl nicotinate involves the reaction of nicotinic acid and absolute ethanol in the presence of a solid acid catalyst.[2][3] It is highly probable that the initial synthesis of this compound was protected by patents that have since expired.

Pharmacological Profile

Mechanism of Action

This compound functions as a prodrug, being hydrolyzed in the body into its two active components: nicotinic acid and 2-(diethylamino)ethanol. The therapeutic effects of this compound are a composite of the actions of these two metabolites.

The primary vasodilatory effect of this compound is attributed to the release of nicotinic acid. Nicotinic acid is a potent vasodilator that acts through a specific G-protein coupled receptor, GPR109A (also known as HCA₂).[4][5] The activation of this receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[4][6]

The key steps in this pathway are:

-

Receptor Binding: Nicotinic acid binds to the GPR109A receptor on the surface of various cells, including epidermal Langerhans cells and keratinocytes.[7][8]

-

G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi).[9]

-

Phospholipase A₂ Activation: The activated G-protein stimulates phospholipase A₂ (PLA₂).[9]

-

Arachidonic Acid Release: PLA₂ catalyzes the release of arachidonic acid from the cell membrane.[9]

-

Prostaglandin Synthesis: Arachidonic acid is then converted into prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂), by cyclooxygenase (COX) enzymes.[9]

-

Vasodilation: These prostaglandins then act on receptors on vascular smooth muscle cells, leading to their relaxation and causing vasodilation.[9]

This mechanism is responsible for the characteristic flushing effect seen with nicotinic acid administration.[10]

2-(diethylamino)ethanol (DEAE) is a tertiary amine that can cross the blood-brain barrier.[11] Its pharmacological effects are primarily cholinergic. DEAE can act as a precursor to acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[11] The proposed mechanisms for its cholinergic action include:

-

Acetylcholine Precursor: DEAE can be taken up by cholinergic neurons and, although less efficiently than choline, can be acetylated to form diethylaminoethyl acetate, which acts as a false neurotransmitter at muscarinic acetylcholine receptors.

-

Increased Choline Availability: Some studies suggest that DEAE may increase the levels of choline in the brain.[11]

The cholinergic effects of DEAE may contribute to the overall therapeutic profile of this compound, potentially influencing vascular tone and neural function. The pH-dependent local anesthetic activity of diethylaminoethanol has also been investigated, suggesting a complex pharmacological profile.[12]

Pharmacokinetics

This compound is administered orally and is readily absorbed. Following absorption, it undergoes hydrolysis to release nicotinic acid and diethylaminoethanol. The plasma half-life of nicotinic acid after an oral dose of 1 gram is approximately one hour.[10] Nicotinic acid is metabolized in the liver and also excreted unchanged by the kidneys.[10]

Initial Therapeutic Uses and Clinical Evidence

This compound was primarily investigated and used for the treatment of peripheral and cerebral vascular disorders.

Cerebrovascular Disorders

One of the main initial applications of this compound was in the management of cerebrovascular diseases, including the secondary prevention of ischemic stroke. The rationale was that its vasodilatory action could improve cerebral blood flow.

A notable randomized, double-blind controlled study conducted in Taiwan compared the efficacy of this compound citrate with low-dose aspirin for the secondary prevention of ischemic stroke.[13]

Table 1: Comparison of this compound Citrate and Aspirin in Secondary Stroke Prevention [13]

| Outcome | This compound Citrate Group (n=244) | Aspirin Group (n=222) | Risk Ratio (ASA vs. This compound) | 95% Confidence Interval |

| Cerebral Reinfarction Rate | 11.9% (29 patients) | 6.3% (14 patients) | 0.538 | 0.284 - 1.019 |

The study found that the risk for cerebral reinfarction was reduced by almost 50% in the aspirin group compared to the this compound group, with the result being of borderline statistical significance.[13] A 28-year follow-up of this cohort suggested that while aspirin was associated with a lower risk of stroke recurrence, this compound was associated with a reduced risk of cerebrovascular death.[14]

Intermittent Claudication

This compound was also used in the treatment of intermittent claudication, a symptom of peripheral artery disease characterized by leg pain during exercise. The vasodilatory properties of the drug were thought to improve blood flow to the affected limbs, thereby increasing exercise tolerance. However, a review of vasodilator drugs in peripheral vascular disease from that era suggests that there was little convincing evidence for their effectiveness in treating obstructive arterial disease.[15][16][17]

Experimental Protocols

Protocol Summary: ASA vs. This compound in Secondary Stroke Prevention [13]

-

Study Design: Randomized, double-blind, controlled multicenter study.

-

Participants: 466 patients who had suffered a first ischemic stroke, enrolled from 13 hospitals. Patients were independent or only partially dependent in activities of daily living. Diagnosis was confirmed by brain CT.

-

Intervention: Eligible patients were randomly allocated to receive either 100 mg of acetylsalicylic acid (ASA) per day or this compound citrate. Treatment was initiated within three to six weeks after the onset of stroke.

-

Primary Endpoint: Cerebral reinfarction.

-

Adverse Events: Intracranial hemorrhage was classified as an adverse event.

-

Statistical Analysis: The Cox's proportional hazards model was used to estimate the risk ratio.

Visualizations

Signaling Pathway of Nicotinic Acid-Induced Vasodilation

References

- 1. RU2182903C2 - Method of synthesis of nicotinic acid diethylamide - Google Patents [patents.google.com]

- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 3. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Dimethylaminoethanol (deanol): a brief review of its clinical efficacy and postulated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effectiveness of low-dose ASA in prevention of secondary ischemic stroke, the ASA Study Group in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impacts of treatments on recurrence and 28-year survival of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vasodilator drugs in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peripheral vasodilators and the management of peripheral vascular disease and Raynaud's syndrome in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug therapy: vasodilator drugs in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Neuroprotective Effects of Nicametate Citrate: A Technical Guide

Disclaimer: This technical guide synthesizes the currently available information on the potential neuroprotective effects of Nicametate citrate. It is important to note that direct preclinical and detailed clinical studies on this compound citrate are limited in the public domain. Consequently, much of the mechanistic information presented herein is extrapolated from research on its constituent components: nicotinate and citrate. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.

Introduction

This compound citrate (brand name, e.g., Euclidan) is a compound that has been used clinically for cerebrovascular and peripheral vascular disorders. It is the citrate salt of this compound, which is the 2-(diethylamino)ethyl ester of nicotinic acid. The potential neuroprotective effects of this compound citrate are thought to arise from the synergistic actions of its two main components: the nicotinate moiety, which can influence neuronal signaling and cerebral blood flow, and the citrate moiety, which plays a central role in cellular energy metabolism. This guide provides an in-depth overview of the putative mechanisms of action, summarizes the available data, and outlines potential experimental approaches to further elucidate its neuroprotective properties.

Putative Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound citrate are likely multifactorial, stemming from the distinct but potentially complementary actions of its nicotinate and citrate components.

Vasodilation and Enhancement of Cerebral Blood Flow

The nicotinate component of this compound citrate is a vasodilator, which may improve cerebral blood flow and oxygenation, particularly in ischemic conditions. Enhanced perfusion of the penumbral zone in ischemic stroke could help salvage neuronal tissue at risk of infarction.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid and its derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the central nervous system. Activation of nAChRs, particularly the α7 subtype, has been linked to neuroprotective signaling cascades.

Anti-inflammatory and Antioxidant Effects

Both inflammation and oxidative stress are key contributors to neuronal damage in acute injuries like stroke and chronic neurodegenerative diseases. This compound citrate is suggested to possess both anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective profile.

Role of Citrate in Neuronal Metabolism

Citrate is a crucial intermediate in the Krebs cycle and a key molecule in cellular energy metabolism. By providing an exogenous source of citrate, this compound citrate could potentially support neuronal energy production, particularly under conditions of metabolic stress.

Data Summary

Quantitative data from studies specifically investigating the neuroprotective effects of this compound citrate are sparse. The following table summarizes the available clinical data.

| Study Type | Population | Intervention | Key Findings | Reference |

| Retrospective Cohort Study | Ischemic Stroke Patients | This compound vs. Aspirin | Reduced risk of cerebrovascular death (aHR: 0.63, 95% CI 0.41–0.97) compared to aspirin. No significant difference in stroke recurrence. | [1] |

Signaling Pathways

Based on the known pharmacology of its components, this compound citrate may exert its neuroprotective effects through the modulation of several key signaling pathways.

Hypothesized PI3K/Akt Signaling Pathway Activation by the Nicotinate Moiety

Activation of α7 nAChRs by the nicotinate moiety is hypothesized to trigger the PI3K/Akt signaling cascade, a well-established pro-survival pathway in neurons.

Hypothesized PI3K/Akt signaling pathway activation by this compound citrate.

Hypothesized Role of Citrate in Cellular Metabolism and Neuroprotection

The citrate component can enter the Krebs cycle to support ATP production or be converted to acetyl-CoA in the cytoplasm, which is a precursor for the neurotransmitter acetylcholine and is also involved in histone acetylation, potentially influencing gene expression related to neuronal survival.

Hypothesized role of citrate in neuronal metabolism and neuroprotection.

Experimental Protocols

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a common procedure for inducing focal cerebral ischemia in rodents to mimic human stroke.

5.1.1 Animal Model

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Physiological Monitoring: Body temperature maintained at 37°C with a heating pad. Arterial blood gases, pH, and glucose levels monitored.

5.1.2 MCAO Procedure

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a defined period (e.g., 90 minutes) for transient MCAO or permanently for permanent MCAO.

-

For transient MCAO, the suture is withdrawn to allow for reperfusion.

-

The incision is closed, and the animal is allowed to recover.

5.1.3 Treatment Groups

-

Sham: Animals undergo the same surgical procedure without MCA occlusion.

-

Vehicle Control: MCAO animals receive the vehicle (e.g., saline) at the same time points as the treatment group.

-

This compound Citrate Group: MCAO animals receive this compound citrate at various doses and time points (e.g., intraperitoneal injection immediately after reperfusion).

5.1.4 Outcome Measures

-

Neurobehavioral Scoring: Neurological deficits are assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At a terminal time point (e.g., 72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is calculated using image analysis software.

In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a neuronal cell culture system.

5.2.1 Cell Culture

-

Primary cortical neurons are cultured from embryonic day 18 rat fetuses.

-

Cells are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

5.2.2 OGD Procedure

-

On day in vitro (DIV) 7-10, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

-

Cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a specified duration (e.g., 60-90 minutes).

-

OGD is terminated by returning the cultures to normoxic conditions and replacing the OGD medium with their original conditioned medium.

5.2.3 Treatment Groups

-

Normoxia Control: Cells are maintained in regular medium under normoxic conditions.

-

OGD Vehicle: Cells are subjected to OGD and treated with the vehicle.

-

This compound Citrate Group: Cells are treated with various concentrations of this compound citrate during OGD and/or reoxygenation.

5.2.4 Outcome Measures

-

Cell Viability: Assessed using assays such as MTT or LDH release at 24 hours post-OGD.

-

Apoptosis: Measured by TUNEL staining or caspase-3 activity assays.

Biochemical Analyses

5.3.1 Measurement of Oxidative Stress Markers

-

Tissue Preparation: Brain tissue from the ischemic hemisphere is homogenized in ice-cold buffer.

-

Assays:

-

Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx): Enzyme activities are measured using commercially available assay kits.

-

Malondialdehyde (MDA): Levels of this lipid peroxidation marker are determined using the thiobarbituric acid reactive substances (TBARS) assay.

-

5.3.2 Measurement of Inflammatory Cytokines

-

Tissue Preparation: Brain tissue homogenates are prepared as described above.

-

Assays: Levels of TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

5.3.3 Western Blot Analysis of Signaling Proteins

-

Protein Extraction and Quantification: Total protein is extracted from brain tissue or cell lysates, and the concentration is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of Akt and GSK-3β, followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of a potential neuroprotective agent like this compound citrate.

General experimental workflow for evaluating neuroprotective agents.

Conclusion and Future Directions

This compound citrate presents a compelling profile as a potential neuroprotective agent due to the combined vasodilatory, neuromodulatory, and metabolic effects of its constituent parts. However, the current body of evidence is largely indirect and lacks robust, direct preclinical data. Future research should prioritize conducting well-designed preclinical studies using established animal models of stroke and neurodegenerative diseases to quantify the neuroprotective efficacy of this compound citrate. Such studies should include comprehensive behavioral and histological outcome measures, as well as in-depth mechanistic investigations into its effects on cerebral blood flow, oxidative stress, neuroinflammation, and key signaling pathways. The experimental frameworks provided in this guide offer a starting point for these crucial next steps in evaluating the therapeutic potential of this compound citrate for neurological disorders.

References

Cholinesterase Inhibitory Activity of Nicametate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the cholinesterase inhibitory activity of Nicametate. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research on this specific topic. While some non-peer-reviewed sources suggest a mild and reversible anticholinesterase effect, there is a notable absence of quantitative data (e.g., IC50, Ki values) and detailed experimental protocols in peer-reviewed journals. Therefore, this guide summarizes the limited available information and outlines the standard methodologies used for assessing cholinesterase inhibition, which would be applicable to the study of this compound.

Introduction to this compound and its Putative Cholinesterase Inhibitory Role

This compound, also known as nicotinic acid 2-(diethylamino)ethyl ester, is primarily recognized as a peripheral vasodilator. Its mechanism of action is generally attributed to the release of nicotinic acid, which induces vasodilation. A product information leaflet for a this compound citrate formulation suggests a secondary pharmacological action involving "mild and reversible" inhibition of both acetylcholinesterase (AChE) and serum cholinesterase (butyrylcholinesterase, BChE)[1]. This purported dual inhibitory action could theoretically modulate cholinergic neurotransmission, a pathway of significant interest in neurodegenerative diseases like Alzheimer's disease. However, this claim is not substantiated by robust, publicly accessible scientific studies.

Quantitative Data on Cholinesterase Inhibition by this compound

A thorough search of scientific databases has not yielded any specific quantitative data regarding the cholinesterase inhibitory activity of this compound. To provide a framework for future research and for comparison, the following table structure is proposed for presenting such data once it becomes available.

Table 1: Hypothetical Data Structure for Cholinesterase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition | Source of Enzyme | Reference |

| This compound | Acetylcholinesterase (AChE) | - | - | - | e.g., Human recombinant | [To be determined] |

| Butyrylcholinesterase (BChE) | - | - | - | e.g., Human serum | [To be determined] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Standard Experimental Protocols for Assessing Cholinesterase Inhibition

Should researchers wish to investigate the purported cholinesterase inhibitory activity of this compound, the following established methodologies are recommended.

This is the most common in vitro assay for measuring AChE and BChE activity.

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.

Typical Protocol:

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

DTNB solution

-

AChE or BChE enzyme solution

-

Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)

-

Test compound (this compound) solution at various concentrations

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and the enzyme solution.

-

Add the test compound (this compound) or a vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine changes in Vmax and Km in the presence of the inhibitor.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual framework for the cholinesterase inhibition pathway and a typical experimental workflow.

Caption: Cholinesterase Inhibition by this compound.

Caption: Experimental Workflow for Assay.

Conclusion and Future Directions

The assertion that this compound possesses cholinesterase inhibitory activity is, at present, not supported by detailed, peer-reviewed scientific evidence. The information available is anecdotal and lacks the quantitative and methodological rigor required for a comprehensive technical guide.

For researchers and drug development professionals interested in this potential secondary mechanism of this compound, the immediate and necessary step is to conduct foundational in vitro studies. Utilizing established protocols, such as Ellman's method, would allow for the definitive determination of this compound's inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Should these initial screenings prove positive, further kinetic studies would be warranted to elucidate the mechanism of inhibition. Such data would be crucial in determining whether this pharmacological property of this compound has any potential therapeutic relevance. Without these fundamental studies, the role of this compound as a cholinesterase inhibitor remains speculative.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Nicametate Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate is a vasodilator used in the treatment of peripheral vascular disorders. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main component and any process-related impurities or degradation products. This application note provides a detailed protocol for the purity analysis of this compound citrate using a reverse-phase HPLC method. The method is designed to be stability-indicating, capable of separating this compound citrate from its potential degradation products.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The addition of an acid to the mobile phase helps to control the ionization of the analytes and improve peak shape. Detection is performed using an ultraviolet (UV) detector at a wavelength where this compound citrate and its impurities exhibit significant absorbance.

Experimental Protocols

Materials and Reagents

-

This compound Citrate Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (or similar) |

| Mobile Phase | A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid).[1] |

| Detection | UV at 263 nm[2] |

| Flow Rate | To be optimized (typically 1.0 mL/min) |

| Injection Volume | To be optimized (typically 10 µL) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Run Time | To be determined based on the elution of all components |

Note: The mobile phase composition and gradient program (if any) need to be optimized to achieve adequate separation of all impurities from the main peak.

Preparation of Solutions

Accurately weigh and dissolve an appropriate amount of this compound Citrate Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

Accurately weigh and dissolve the this compound citrate sample in the mobile phase to obtain a concentration similar to the standard solution.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The following conditions are typically employed:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

After exposure to the stress conditions, the samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n=6) |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (Concentration Range) | 0.0252-0.3024 mg·mL⁻¹[2] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 99.7% (average)[2] |

| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Table 4: Impurity Profile of this compound Citrate (Example)

| Peak Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) |

| This compound Citrate | e.g., 10.5 | 1.00 | - |

| Impurity A | e.g., 8.2 | 0.78 | ≤ 0.15 |

| Impurity B | e.g., 12.1 | 1.15 | ≤ 0.15 |

| Unknown Impurity | e.g., 15.3 | 1.46 | ≤ 0.10 |

| Total Impurities | - | - | ≤ 0.50 |

Note: The retention times and relative retention times are illustrative and need to be determined experimentally.

Visualizations

Experimental Workflow

References

Application Note: Spectroscopic Analysis of Nicametate using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicametate, the 2-(diethylamino)ethyl ester of nicotinic acid, is a vasodilator agent used to improve blood flow.[1][2][3][4] As with any pharmaceutical compound, rigorous analytical characterization is essential to confirm its identity, purity, and structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful, complementary techniques indispensable for the comprehensive structural elucidation and characterization of small molecules like this compound.[5]

This application note provides detailed protocols and data interpretation guidelines for the analysis of this compound using ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by exploiting the magnetic properties of atomic nuclei.[5] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are fundamental for unambiguously assigning the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

A generalized protocol for acquiring NMR data is as follows. Optimization may be required based on the specific instrument.[6]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.[6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean vial.[6]

-

Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[6]

-

If quantitative analysis is needed, a known amount of an internal standard like Tetramethylsilane (TMS) can be added.

2. Instrumentation and Data Acquisition:

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe can be used for enhanced sensitivity.[7]

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum over a spectral width of 0-12 ppm.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum over a spectral width of 0-200 ppm.

-

Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.[6]

-

Caption: Diagram 1: General NMR Experimental Workflow.

Data Presentation and Interpretation

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. Assignments are based on established chemical shift principles for the pyridine, ester, and diethylamino functional groups.

Caption: Diagram 2: Structure of this compound with Atom Numbering.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H2 | 9.21 | s | 1H | Pyridine C-H |

| H6 | 8.75 | d | 1H | Pyridine C-H |

| H4 | 8.30 | dt | 1H | Pyridine C-H |

| H5 | 7.40 | dd | 1H | Pyridine C-H |

| H9 | 4.45 | t | 2H | -O-CH₂- |

| H10 | 2.95 | t | 2H | -CH₂-N- |

| H12, H14 | 2.65 | q | 4H | -N-(CH₂)₂- |

| H13, H15 | 1.10 | t | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Assignment |

| C7 | 165.0 | C=O (Ester) |

| C2 | 153.5 | Pyridine C-H |

| C6 | 151.0 | Pyridine C-H |

| C4 | 137.0 | Pyridine C-H |

| C5 | 125.5 | Pyridine C (Quaternary) |

| C3 | 123.5 | Pyridine C-H |

| C9 | 62.0 | -O-CH₂- |

| C10 | 51.0 | -CH₂-N- |

| C12, C14 | 47.5 | -N-(CH₂)₂- |

| C13, C15 | 12.0 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[8] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures prior to analysis, making it a powerful tool in pharmaceutical analysis.[9][10]

Experimental Protocol: LC-MS

1. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:methanol).[11]

-

For samples from biological matrices (e.g., plasma), a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is necessary to remove interferences.[9][11]

2. Instrumentation and Data Acquisition:

-

LC System: An ultra-high-pressure liquid chromatography (UHPLC) system is preferred for high-resolution separation.[9]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is suitable for this compound due to the presence of nitrogen atoms.

-

Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

MS/MS (Tandem MS): Select the protonated molecular ion ([M+H]⁺) as the precursor and fragment it using collision-induced dissociation (CID) to obtain structural information.

-

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C12H18N2O2 | CID 71650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Tips for Sample Prep for Mass Spectrometry | Lab Manager [labmanager.com]

- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for In Vitro Studies with Nicametate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate, a prodrug that is hydrolyzed in the body to nicotinic acid and diethylaminoethanol, is primarily known for its vasodilatory properties.[1] In vitro studies are essential to elucidate its direct cellular and molecular mechanisms of action, as well as those of its metabolites. These application notes provide detailed protocols for investigating the potential effects of this compound in vitro, including its influence on vasodilation, neuroprotection, and inflammatory responses. The following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research with this compound. Optimization of specific conditions, such as cell types, drug concentrations, and incubation times, is recommended for each experimental setup.

Vasodilation and Endothelial Function

This compound and its metabolite, nicotinic acid, are known to induce vasodilation.[1] In vitro assays using isolated blood vessels or cultured endothelial cells can be employed to quantify these effects and investigate the underlying signaling pathways, such as the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

Ex Vivo Vasodilation Assay in Isolated Aortic Rings

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

Experimental Protocol:

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300g) by an approved method.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Remove adherent connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

-

Viability and Contraction:

-

Assess the viability of the rings by inducing a contraction with 60 mM KCl.

-

After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

-

This compound Treatment:

-

Once the phenylephrine-induced contraction has stabilized, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

-

Investigation of Mechanisms (Optional):

-

To investigate the role of the NO pathway, pre-incubate some rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (e.g., 100 µM), for 30 minutes before pre-contraction.

-

To assess the involvement of prostaglandins, pre-incubate with a cyclooxygenase inhibitor like indomethacin (e.g., 10 µM).

-

Data Presentation:

| This compound Concentration (M) | % Relaxation (Mean ± SEM) | % Relaxation with L-NAME (Mean ± SEM) |

| 1 x 10⁻⁹ | 5.2 ± 1.1 | 1.3 ± 0.5 |

| 1 x 10⁻⁸ | 15.8 ± 2.5 | 4.7 ± 1.2 |

| 1 x 10⁻⁷ | 35.2 ± 4.1 | 12.5 ± 2.8 |

| 1 x 10⁻⁶ | 60.7 ± 5.3 | 25.9 ± 3.9 |

| 1 x 10⁻⁵ | 85.4 ± 3.9 | 48.6 ± 4.5 |

| 1 x 10⁻⁴ | 95.1 ± 2.7 | 65.3 ± 5.1 |

Experimental Workflow for Aortic Ring Assay

Caption: Workflow for ex vivo vasodilation assay.

In Vitro Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes how to measure the effect of this compound on NO production in cultured human umbilical vein endothelial cells (HUVECs).

Experimental Protocol:

-

Cell Culture:

-

Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

This compound Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM).

-

Include a positive control (e.g., acetylcholine or bradykinin) and a negative control (vehicle).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve.

-

Data Presentation:

| Treatment | Nitrite Concentration (µM) (Mean ± SEM) |

| Control (Vehicle) | 2.5 ± 0.3 |

| This compound (1 µM) | 3.1 ± 0.4 |

| This compound (10 µM) | 5.8 ± 0.6 |

| This compound (100 µM) | 9.2 ± 0.9 |

| Acetylcholine (10 µM) | 12.5 ± 1.1 |

Signaling Pathway for this compound-Induced Vasodilation

Caption: Proposed NO/cGMP signaling pathway.

Neuroprotective Effects

This compound's components may offer neuroprotection. In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity, can be used to evaluate these potential effects.

Neuroprotection Assay in Primary Cortical Neurons

This protocol outlines a method to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary rat cortical neurons.

Experimental Protocol:

-

Primary Neuron Culture:

-

Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated plates.

-

Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

-

-

This compound Pre-treatment:

-

After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours.

-

-

Glutamate-Induced Excitotoxicity:

-

Expose the neurons to a neurotoxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes in the presence of this compound.

-

-

Cell Viability Assessment (MTT Assay):

-

After the glutamate exposure, wash the cells and replace with fresh culture medium.

-

Incubate for another 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Express cell viability as a percentage of the control (untreated) cells.

-

Data Presentation:

| Treatment | Cell Viability (% of Control) (Mean ± SEM) |

| Control | 100 ± 5.2 |

| Glutamate (50 µM) | 45.3 ± 4.1 |

| Glutamate + this compound (1 µM) | 52.1 ± 3.8 |

| Glutamate + this compound (10 µM) | 68.7 ± 4.5 |

| Glutamate + this compound (100 µM) | 85.2 ± 3.9 |

Anti-inflammatory Effects

The nicotinic acid component of this compound has known anti-inflammatory properties. This can be investigated in vitro using macrophage cell lines.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS at 37°C in 5% CO2.

-

Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.

-

-

This compound Treatment and LPS Stimulation:

-

Pre-treat the cells with different concentrations of this compound (e.g., 10 µM to 200 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a specific ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability (MTT Assay):

-

Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Data Presentation:

| Treatment | TNF-α Concentration (pg/mL) (Mean ± SEM) | Cell Viability (% of Control) (Mean ± SEM) |

| Control | 50 ± 8 | 100 ± 6 |

| LPS (1 µg/mL) | 1250 ± 110 | 98 ± 5 |

| LPS + this compound (10 µM) | 1020 ± 95 | 99 ± 4 |

| LPS + this compound (50 µM) | 750 ± 80 | 97 ± 6 |

| LPS + this compound (200 µM) | 480 ± 65 | 96 ± 5 |

Workflow for Macrophage Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory assay.

Disclaimer

The experimental protocols and quantitative data presented in these application notes are provided as examples and are not based on specific published studies for this compound. Researchers should consider these as starting points and must independently develop and validate their own experimental designs, including the optimization of all relevant parameters. The hypothetical data is for illustrative purposes only and does not represent actual experimental outcomes.

References

Application Notes and Protocols for Studying Nicametate's Effects on Peripheral Vascular Disorders in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction